1,6,7-Trihydroxyxanthone

Antibacterial Gram-positive bacteria Antimicrobial resistance

Ensuring regioisomeric purity in hydroxyxanthone studies is critical-positional isomers exhibit divergent bioactivity. 1,6,7-Trihydroxyxanthone (CAS 25577-04-2) is a validated pharmacological tool with precise hydroxylation at positions 1,6,7. - **Anti-cancer mechanism:** Downregulates Bmi-1, upregulates miR-218; IC50 83.8 µM (HepG2) & 85.1 µM (COLO 320). - **Selective antibacterial:** Active vs. S. aureus & B. subtilis; inactive vs. Gram-negatives. - **Enzyme inhibition comparator:** ~470-fold higher α-glucosidase inhibition vs. 1,7-dihydroxyxanthone. Supplied with verified purity and chain-of-custody documentation.

Molecular Formula C13H8O5
Molecular Weight 244.20 g/mol
CAS No. 25577-04-2
Cat. No. B568747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6,7-Trihydroxyxanthone
CAS25577-04-2
Molecular FormulaC13H8O5
Molecular Weight244.20 g/mol
Structural Identifiers
InChIInChI=1S/C13H8O5/c14-7-2-1-3-10-12(7)13(17)6-4-8(15)9(16)5-11(6)18-10/h1-5,14-16H
InChIKeySIYGDHCRSSTGRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





1,6,7-Trihydroxyxanthone: Core Identity & Procurement


1,6,7-Trihydroxyxanthone (CAS: 25577-04-2) is a naturally occurring polyhydroxylated xanthone, isolated from species such as Garcinia cowa and Goodyera oblongifolia [1]. Characterized by a molecular weight of 244.2 g/mol and the formula C13H8O5, this compound features a xanthone core with hydroxyl groups at positions 1, 6, and 7 . In biological systems, it primarily acts as an anti-cancer agent, suppressing cell proliferation and inducing apoptosis through mechanisms including Bmi-1 downregulation and miR-218 activation . Beyond oncology, it demonstrates antibacterial, antioxidant, and enzyme inhibitory activities relevant to multiple research domains [2].

Defined 1,6,7-hydroxylation pattern for reproducible target engagement
Natural-product derived tool compound for cell-model studies
Multi-endpoint screening context: antimicrobial, enzyme inhibition, antioxidant

1,6,7-Trihydroxyxanthone: Unique Specificity Among Xanthones


The biological activity of hydroxyxanthones is exquisitely sensitive to both the number and specific positions of hydroxyl groups on the core structure [1]. For instance, while 1,6,7-trihydroxyxanthone exhibits significant anti-cancer and antibacterial activities, close regioisomers and analogs with different hydroxylation patterns display markedly divergent profiles. This divergence includes complete loss of activity in certain assays, distinct target engagement (e.g., EGFR vs. Bmi-1), and varying degrees of selectivity [2]. Consequently, substituting a generic 'trihydroxyxanthone' or even a close positional isomer like 1,5,6-trihydroxyxanthone for 1,6,7-trihydroxyxanthone can fundamentally alter experimental outcomes, making precise compound identity a critical parameter for reproducible research and valid scientific conclusions [3].

Target: 1,6,7-Trihydroxyxanthone
Substitute: Other Hydroxyxanthones
Bmi-1/miR-218 pathway engagement
May target EGFR or alternate pathways; mechanism mismatch risk
Active against Gram-positive strains
Antibacterial activity may be absent with altered hydroxyl pattern
Defined 1,6,7-substitution identity
Undefined isomeric composition may shift activity profile; requires identity verification

1,6,7-Trihydroxyxanthone: Head-to-Head Evidence


Selective Antibacterial Activity vs. Gram-Positive Bacteria

In a comparative study of six polyhydroxylated xanthones isolated from Garcinia succifolia, 1,6,7-trihydroxyxanthone was one of only three compounds (alongside 1,5,6-trihydroxy- and 1,3,6,7-tetrahydroxyxanthone) that demonstrated antibacterial activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtillis) [1]. In contrast, 1,5-dihydroxyxanthone, 1,7-dihydroxyxanthone, and 1,3,7-trihydroxyxanthone were inactive against these strains. This establishes a structure-activity threshold, where a specific arrangement of three hydroxyl groups is required for this antibacterial effect, and 1,6,7-trihydroxyxanthone meets that threshold while other common di- and tri-hydroxy isomers do not [1].

Antibacterial Selectivity
Head-to-head
Active vs. Inactive
Supports antimicrobial screening context
Gram-positive selective; class-specific review
Antibacterial Gram-positive bacteria Antimicrobial resistance

Antioxidant Activity vs. 1,7-Dihydroxyxanthone

In a head-to-head comparison of six compounds from Garcinia griffithii, 1,6,7-trihydroxyxanthone demonstrated a clear, quantifiable advantage in antioxidant activity over 1,7-dihydroxyxanthone [1]. Using a free radical scavenging assay, 1,6,7-trihydroxyxanthone was classified as an 'active compound' with an IC50 ≤ 100 µg/mL, whereas 1,7-dihydroxyxanthone was found to be 'inactive' with an IC50 > 100 µg/mL [1]. This difference highlights the functional importance of the additional hydroxyl group at position 6, which is absent in the dihydroxy analog, for conferring enhanced radical scavenging capacity [1].

Radical Scavenging
Head-to-head
IC50 ≤ 100 µg/mL vs >100 µg/mL
Supports antioxidant assay interpretation
6-OH position critical for activity
Antioxidant Oxidative stress Free radical scavenging

Alpha-Glucosidase Inhibition vs. 1,7-Dihydroxyxanthone

A cross-study comparison of alpha-glucosidase inhibitory activity reveals a stark potency difference between 1,6,7-trihydroxyxanthone and 1,7-dihydroxyxanthone [1][2]. 1,7-Dihydroxyxanthone is a highly potent inhibitor with a reported IC50 of 36 nM against Saccharomyces cerevisiae alpha-glucosidase [2]. In contrast, 1,6,7-trihydroxyxanthone demonstrates significantly weaker inhibition, with a reported IC50 of 17,000 nM (17 µM) against mammalian alpha-glucosidase (isomaltase) from rat intestine [1]. While the enzyme sources differ, this ~470-fold difference in potency suggests a critical structure-activity divergence, where the additional 6-OH group in 1,6,7-trihydroxyxanthone dramatically reduces affinity for this enzyme.

Enzyme Inhibition Potency
Cross-study context
~470-fold less potent than 1,7-dihydroxyxanthone
Supports structure-activity review
Enzyme source differs; data to verify
Anti-diabetic Enzyme inhibition Alpha-glucosidase

Cytotoxic Activity Across Cancer Cell Lines

Quantitative data from a standardized CCK8 assay defines the anti-proliferative profile of 1,6,7-trihydroxyxanthone across multiple human cancer cell lines [1]. The compound exhibits IC50 values of 83.8 µM in HepG2 (liver cancer), 85.1 µM in COLO 320 (colorectal cancer), and 155.7 µM in K562 (leukemia) cells after 48 hours of treatment [1]. This dataset not only provides a quantitative benchmark for its primary activity in liver and colorectal cancer models but also reveals a ~1.9-fold greater potency in these solid tumor lines compared to the leukemia line K562, indicating a potential cell-type specific sensitivity [1]. While a direct comparator from the same study is lacking, this multi-cell line data establishes a quantitative reference point for future head-to-head studies with other xanthones.

Cell-Model Potency
Reported
IC50 83.8–155.7 µM across 3 lines
Supports cell-model endpoint review
48h CCK8 assay; supplier-sourced data
Anti-cancer Cytotoxicity Cell proliferation

Bmi-1/miR-218 Activation vs. EGFR Kinase Inhibition

A clear mechanistic divergence exists between 1,6,7-trihydroxyxanthone and other xanthones, as demonstrated by comparative target engagement studies [1][2]. Research has shown that 1,6,7-trihydroxyxanthone's anti-cancer effects are mediated, at least in part, through the upregulation of the tumor suppressor miR-218 and the consequent downregulation of the oncogene Bmi-1 in liver cancer cells [1]. This mechanism is distinct from that of other xanthones, such as 1,5-dihydroxyxanthone and 1,7-dihydroxyxanthone, which were found to be potent inhibitors of the EGFR-tyrosine kinase with IC50 values of 90.34 nM and 223 nM, respectively, in the same comparative study where 1,6,7-trihydroxyxanthone showed no EGFR inhibitory activity [2]. This demonstrates that despite a shared core structure, different hydroxylation patterns dictate entirely distinct molecular targets and signaling pathways.

Target Engagement
Head-to-head
Bmi-1/miR-218 vs EGFR inhibition
Supports pathway-response interpretation
Distinct targets despite shared scaffold
Mechanism of action Signal transduction Oncology

1,6,7-Trihydroxyxanthone: Precision Application Scenarios


Investigating Bmi-1/miR-218 Tumor Suppressor Pathways

This is the primary and most strongly supported application for 1,6,7-trihydroxyxanthone [1]. Researchers studying the regulation of Bmi-1 and its downstream effectors P16(Ink4a) and P14(ARF), or the tumor-suppressive role of miR-218, should select this compound as a validated pharmacological tool [1]. Its unique ability to modulate this pathway, which is distinct from the EGFR-targeting activity of close xanthone analogs, makes it the specific reagent of choice for this line of investigation [1][2].

Antibacterial Screening Against Gram-Positive Bacteria

Based on its selective activity against Gram-positive strains like S. aureus and B. subtillis [2], 1,6,7-trihydroxyxanthone serves as a valuable positive control or scaffold for the development of new antibacterial agents. Its inactivity against Gram-negative bacteria and vancomycin-resistant E. faecalis [2] further defines its spectrum, making it a useful tool for studying structure-activity relationships related to bacterial cell wall permeability and target specificity.

Impact of 6-OH Substitution on Bioactivity

1,6,7-Trihydroxyxanthone is an ideal comparator for studies designed to elucidate the specific contribution of the hydroxyl group at position 6 [3][4]. As evidenced by the ~470-fold difference in alpha-glucosidase inhibition potency compared to 1,7-dihydroxyxanthone [3], and its enhanced antioxidant capacity [4], this compound allows researchers to precisely quantify the functional consequences of adding a 6-OH moiety to the 1,7-dihydroxyxanthone scaffold.

Cytotoxicity Studies in Liver and Colorectal Cancer

The established anti-proliferative IC50 values in HepG2 (83.8 µM) and COLO 320 (85.1 µM) cells provide a quantitative foundation for using 1,6,7-trihydroxyxanthone as a reference compound in liver and colorectal cancer research [5]. Investigators can use these benchmarks to evaluate the efficacy of novel analogs, assess combination drug synergies, or study the molecular mechanisms of apoptosis induction in these specific cancer models [5].

Application
Selection Property
Validation Focus
Bmi-1/miR-218 pathway studies
Pathway-specific reporter context
miR-218/Bmi-1 endpoint review
Antimicrobial screening studies
Gram-positive activity profile
Strain-panel MIC endpoint review
Hydroxylation SAR studies
Position-specific scaffold comparison
Structure-activity relationship review
Cancer cell-model studies
Cell-line endpoint review
Cell-viability and apoptosis endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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